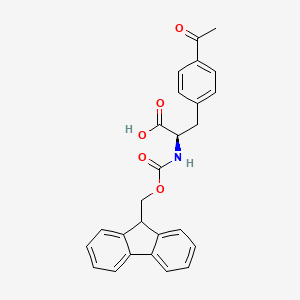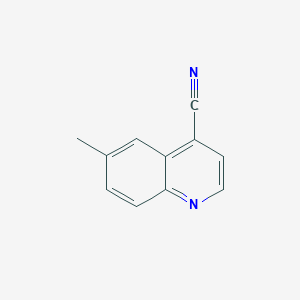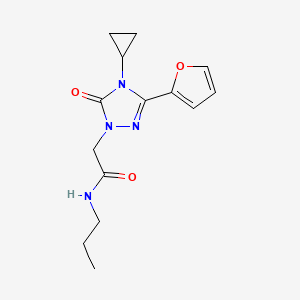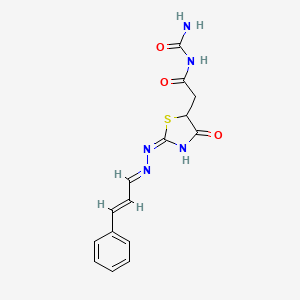![molecular formula C22H21N5O2 B2681721 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide CAS No. 946312-45-4](/img/structure/B2681721.png)
3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These compounds have been synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) and have shown potent anti-proliferative activities against cancer cells .
Synthesis Analysis
The synthesis of these compounds involves the treatment of aminopyrazole with acetic anhydride, which affords pyrazolopyrimidines . Further treatment with appropriate amines in the presence of TEA results in the final product .
Molecular Structure Analysis
The molecular structure of these compounds has been studied using X-ray crystallography . The structure revealed two arene–H bonds, one between the pyrimidine ring and Lys257 and the second between the phenyl and Asp258, in addition to hydrophobic interactions with several amino acids .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the condensation of carboxamide with some aromatic aldehydes in the presence of iodine . This reaction proceeds via the formation of compound 24 .
Aplicaciones Científicas De Investigación
Insecticidal and Antibacterial Potential
Pyrazolopyrimidine derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential. Studies have found that compounds within this class show significant activity against certain insects and microbial strains. For example, research has demonstrated the synthesis of compounds with notable activity against Pseudococcidae insects and selected microorganisms, indicating their potential utility in developing new insecticidal and antimicrobial agents (Deohate & Palaspagar, 2020).
Anticancer and Anti-inflammatory Agents
A novel series of pyrazolopyrimidine derivatives have been synthesized and shown to possess anticancer and anti-inflammatory properties. These compounds have been evaluated against various cancer cell lines, including HCT-116 and MCF-7, and have shown promising results. Additionally, some derivatives have demonstrated significant anti-5-lipoxygenase activity, suggesting potential for the treatment of cancer and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial Activity
Research into pyrazolopyrimidine compounds has also revealed their potential as antimicrobial agents. Various derivatives have been synthesized and tested for their activity against a wide range of bacteria and fungi. Some compounds have shown high levels of activity, comparable or even superior to existing antimicrobial agents, suggesting their usefulness in combating infectious diseases (Azab, Youssef, & El-Bordany, 2013).
Mecanismo De Acción
Target of Action
The compound 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide is primarily targeted towards kinases, specifically CDK2 and HPK1 . Kinases are proteins that play a crucial role in various cellular processes, including cell division, metabolism, and signal transduction .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It is designed to mimic the adenine ring of ATP, allowing it to bind to the active sites of kinases . This interaction results in the inhibition of kinase activity, which can lead to the disruption of cellular processes that are regulated by these kinases .
Biochemical Pathways
The inhibition of kinases by 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide affects several biochemical pathways. These include pathways involved in cell proliferation, as kinases like CDK2 and HPK1 play a significant role in regulating the cell cycle . The inhibition of these kinases can lead to cell cycle arrest, thereby affecting the growth and proliferation of cells .
Pharmacokinetics
In silico admet studies of similar compounds suggest that they may have suitable pharmacokinetic properties . These properties can influence the bioavailability of the compound, which is a critical factor in its efficacy as a drug .
Result of Action
The primary result of the action of 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide is the inhibition of cell proliferation. By inhibiting the activity of kinases like CDK2 and HPK1, the compound can induce cell cycle arrest . This can lead to a decrease in the growth and proliferation of cells, which is particularly relevant in the context of cancer treatment .
Direcciones Futuras
The future directions for these compounds could involve further optimization of their structures to enhance their anticancer activity and selectivity for EGFR and ErbB2 kinases . Additionally, further studies could be conducted to evaluate their safety profile and potential for clinical development as anticancer agents.
Propiedades
IUPAC Name |
3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c28-20(23-13-11-17-7-3-1-4-8-17)12-14-26-16-24-21-19(22(26)29)15-25-27(21)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKFJYPVZCHRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2681644.png)

![2-{[(4-Chlorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2681648.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2681651.png)

![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)


